molecular formula C22H21FN4O3S B3403398 N-(3-fluoro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1113102-23-0

N-(3-fluoro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B3403398
CAS No.: 1113102-23-0
M. Wt: 440.5
InChI Key: PZUXNKFMLXKYPT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure includes:

  • Pyrimidoindole core: Substituted at the 8-position with methoxy (-OCH₃), 3- and 5-positions with methyl (-CH₃), and 4-position with a ketone (=O).
  • Sulfanyl-acetamide side chain: A sulfur atom bridges the pyrimidoindole’s 2-position to an acetamide group.
  • Aryl substituent: The acetamide’s nitrogen is linked to a 3-fluoro-4-methylphenyl group, introducing electronegative (F) and lipophilic (CH₃) moieties.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-12-5-6-13(9-16(12)23)24-18(28)11-31-22-25-19-15-10-14(30-4)7-8-17(15)26(2)20(19)21(29)27(22)3/h5-10H,11H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUXNKFMLXKYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the fluorine atom on the phenyl ring through nucleophilic substitution reactions.

    Condensation Reactions: Formation of the pyrimidoindole core through condensation reactions involving appropriate precursors.

    Thioether Formation: Introduction of the sulfanyl group via thioether formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction of the carbonyl group.

    Substituted Derivatives: Formed through nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: Studied for its properties as a functional material in organic electronics and photonics.

    Biological Research: Explored for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the pyrimidoindole core, acetamide side chain, and aryl groups, influencing physicochemical and pharmacological properties. Key comparisons are summarized below:

Compound Name Core Structure Substituents Key Differences Biological Relevance References
Target Compound Pyrimido[5,4-b]indole 8-OCH₃, 3,5-CH₃, 4=O; 3-fluoro-4-methylphenyl Benchmark for comparison Hypothesized TLR4 or kinase modulation
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrimido[5,4-b]indole 3-CH₃, 4=O; 4-(CF₃O)phenyl - Trifluoromethoxy (CF₃O) enhances lipophilicity
- Lacks 8-OCH₃ and 5-CH₃
Improved metabolic stability due to CF₃O group
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-(3-OCH₃-phenyl), 4=O; 4-ethylphenyl - 3-OCH₃-phenyl on core
- Ethylphenyl side chain
Enhanced π-π stacking with aromatic residues
N-isopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27) Pyrimido[5,4-b]indole 3-phenyl, 4=O; isopentyl side chain - Phenyl at 3-position
- Branched alkyl chain
Reduced solubility vs. target’s fluorophenyl group
N-(tert-butyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32) Pyrimido[5,4-b]indole 3-phenyl, 4=O; tert-butyl side chain - Bulky tert-butyl group
- No electron-withdrawing F
Potential steric hindrance in binding

Structural and Functional Analysis:

Core Modifications :

  • The target’s 8-methoxy and 3,5-dimethyl groups may enhance steric shielding and metabolic stability compared to phenyl-substituted analogs (e.g., compound 27) .
  • The 4-oxo group is conserved across analogs, suggesting its role in hydrogen bonding with target proteins .

Trifluoromethoxy (CF₃O) in may confer resistance to oxidative metabolism, a feature absent in the target compound.

Biological Activity :

  • Pyrimidoindole derivatives are reported as Toll-like receptor 4 (TLR4) ligands or kinase inhibitors .
  • Assays like pLDH (used in for indole analogs) could evaluate anti-parasitic or anti-inflammatory activity, though specific data for the target compound are unavailable .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available research on its biological activity, including its effects on various cell lines and its mechanism of action.

Chemical Structure and Properties

The compound has a molecular formula of C20H19FN2O3 and a molecular weight of approximately 354.137 g/mol. Its structure includes a pyrimidine core that is known for various biological activities, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity in Similar Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA431 (Lung)0.25Apoptosis
Compound BH1975 (Lung)0.15Cell Cycle Arrest
N-(3-fluoro...)VariousTBDTBD

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. The structure's ability to interact with bacterial enzymes could lead to inhibition of growth in pathogenic bacteria.

Table 2: Antimicrobial Activity Data

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
E. coli1 x 10^-7 M
S. faecium9 x 10^-8 M

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific protein kinases involved in cell signaling pathways related to proliferation and apoptosis.

Case Studies

  • In Vitro Studies : A study conducted on lung cancer cell lines demonstrated that similar compounds inhibited EGFR signaling pathways, leading to reduced cell viability.
  • In Vivo Studies : Animal models treated with related pyrimidine derivatives exhibited tumor regression and improved survival rates compared to control groups.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Answer: Synthesis optimization involves:

  • Temperature control : Maintaining 60–80°C during coupling reactions to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfanyl-acetamide bond formation .
  • Catalysts : Palladium or copper catalysts in Suzuki-Miyaura cross-coupling steps improve regioselectivity .
  • Purification : Multi-step column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) achieve >95% purity .

Q. What analytical techniques confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy at δ 3.8–4.1 ppm) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 481.1234) .
  • HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What physicochemical properties are critical for biological testing?

Answer: Key properties include:

PropertyValue/DescriptionRelevance
SolubilityDMSO: >10 mg/mL; Water: <0.1 mg/mLDMSO stock for in vitro assays
StabilityStable at pH 5–7 (4°C, 1 week)Avoid degradation in buffer systems
LogP3.2 (predicted)Predicts membrane permeability

Advanced Research Questions

Q. How can derivatives of this compound be rationally designed to enhance target selectivity?

Answer:

  • Substituent modification : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to kinase targets .
  • Bioisosteric replacement : Substitute the sulfanyl group with sulfonyl to improve metabolic stability .
  • Fragment-based screening : Use X-ray crystallography of target-ligand complexes to guide design .

Q. How can contradictions in reported biological activity data be resolved?

Answer: Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) are addressed via:

  • Standardized assays : Use identical cell lines (e.g., HEK293T) and ATP concentrations (1 mM) .
  • Structural validation : Compare crystallographic data (e.g., dihedral angles of the pyrimidoindole core) to confirm conformational consistency .
  • Batch analysis : Verify compound purity (>98%) and stereochemical integrity .

Q. What computational methods predict interactions between this compound and biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Models binding to ATP-binding pockets (e.g., EGFR kinase) with scoring functions (ΔG < -9 kcal/mol) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes (100 ns trajectories, RMSD < 2 Å) .
  • QSAR modeling : Correlate substituent electronegativity with inhibitory activity (R² > 0.85) .

Q. How can structure-activity relationships (SAR) be established for this compound?

Answer:

  • Analog synthesis : Prepare 10–15 derivatives with systematic substituent variations (e.g., methyl → ethyl at C5) .
  • Biological profiling : Test analogs in enzyme inhibition (e.g., IC₅₀ for PI3Kα) and cytotoxicity assays (e.g., CC₅₀ in MCF-7 cells) .
  • 3D-QSAR : Generate CoMFA/CoMSIA models to map steric/electronic requirements for activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.